molecular formula C18H28N2O3S B6923180 N-(1-benzylpiperidin-4-yl)-N-methyl-1-(oxolan-2-yl)methanesulfonamide

N-(1-benzylpiperidin-4-yl)-N-methyl-1-(oxolan-2-yl)methanesulfonamide

Cat. No.: B6923180
M. Wt: 352.5 g/mol
InChI Key: CBZMIDDBSOHZNU-UHFFFAOYSA-N
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Description

N-(1-benzylpiperidin-4-yl)-N-methyl-1-(oxolan-2-yl)methanesulfonamide is a complex organic compound featuring a piperidine ring substituted with a benzyl group, a methyl group, and a methanesulfonamide group attached to an oxolane ring

Properties

IUPAC Name

N-(1-benzylpiperidin-4-yl)-N-methyl-1-(oxolan-2-yl)methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N2O3S/c1-19(24(21,22)15-18-8-5-13-23-18)17-9-11-20(12-10-17)14-16-6-3-2-4-7-16/h2-4,6-7,17-18H,5,8-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBZMIDDBSOHZNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCN(CC1)CC2=CC=CC=C2)S(=O)(=O)CC3CCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis typically begins with commercially available starting materials such as piperidine, benzyl chloride, and oxolane derivatives.

    Step-by-Step Synthesis:

Industrial Production Methods

Industrial production of N-(1-benzylpiperidin-4-yl)-N-methyl-1-(oxolan-2-yl)methanesulfonamide involves similar steps but on a larger scale, often utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for maximizing output.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to a sulfide.

    Substitution: The benzyl group can be substituted with various electrophiles, altering the compound’s properties.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: N-oxide derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-(1-benzylpiperidin-4-yl)-N-methyl-1-(oxolan-2-yl)methanesulfonamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

Biologically, this compound is studied for its potential interactions with various biological targets, including enzymes and receptors. It serves as a model compound for understanding the behavior of similar structures in biological systems.

Medicine

In medicine, this compound is investigated for its potential therapeutic effects. It may act as a lead compound for developing new drugs targeting neurological disorders or other conditions.

Industry

Industrially, this compound can be used in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals. Its versatility makes it a valuable intermediate in various production processes.

Mechanism of Action

The mechanism of action of N-(1-benzylpiperidin-4-yl)-N-methyl-1-(oxolan-2-yl)methanesulfonamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-benzylpiperidin-4-yl)-N-methyl-1-(oxolan-2-yl)acetamide
  • N-(1-benzylpiperidin-4-yl)-N-methyl-1-(oxolan-2-yl)carbamate
  • N-(1-benzylpiperidin-4-yl)-N-methyl-1-(oxolan-2-yl)urea

Uniqueness

N-(1-benzylpiperidin-4-yl)-N-methyl-1-(oxolan-2-yl)methanesulfonamide is unique due to the presence of the methanesulfonamide group, which imparts distinct chemical and biological properties. This group can influence the compound’s solubility, reactivity, and interaction with biological targets, differentiating it from similar compounds.

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